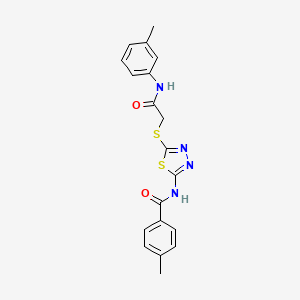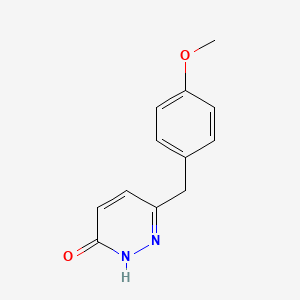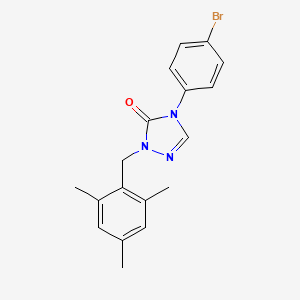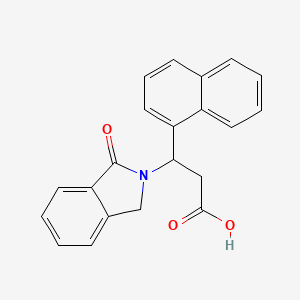
1-(4-methoxybenzyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxybenzyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has a unique mechanism of action that has been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis and Analytical Applications
The compound 1-(4-methoxybenzyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea and its derivatives have been extensively studied for their synthesis methodologies and applications in analytical chemistry. For instance, a deuterium-labeled version of AR-A014418, which shares a similar structure, has been synthesized to serve as an internal standard for LC–MS analysis in drug absorption and pharmacokinetics studies, highlighting its utility in improving analytical accuracy (Liang et al., 2020).
Chemical Modification and Biological Activities
Alterations of the compound's structure have led to the synthesis of new derivatives with potential biological activities. For example, replacing the acetamide group in a related compound with alkylurea resulted in derivatives that exhibited potent antiproliferative activities against cancer cell lines and reduced toxicity, suggesting a pathway for developing anticancer agents (Xiao-meng Wang et al., 2015).
Natural Product Derivation
Research has also uncovered that similar urea derivatives can be isolated from natural sources, such as the roots of Pentadiplandra brazzeana. This discovery not only enriches the chemical diversity derived from natural products but also opens avenues for exploring the biological roles and applications of these compounds (Tsopmo et al., 1999).
Radiolabeling for PET Studies
Moreover, the radiolabeling of AR-A014418, a compound structurally similar to this compound, with carbon-11 for PET studies demonstrates the potential of such compounds in biomedical imaging. However, the study also indicated limitations in brain penetration, highlighting the challenges in applying these compounds for cerebral diagnostics (Vasdev et al., 2005).
Material Science and Surface Chemistry
The chemical versatility of this compound derivatives extends to material science and surface chemistry, where such compounds are involved in the synthesis of novel materials with potential applications ranging from corrosion inhibition to the development of luminescent materials for sensing applications (Ansari et al., 2014).
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-25-16-6-4-13(5-7-16)9-19-17(24)20-10-14-12-23(22-21-14)15-3-2-8-18-11-15/h2-8,11-12H,9-10H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZHIELDWJZHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylanilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2738678.png)
![2-[(2-fluorophenyl)methylsulfanyl]benzoic Acid](/img/structure/B2738680.png)



![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2738685.png)



![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2738692.png)



![4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2738700.png)
